2-Metil-1H-pirrol

Descripción general

Descripción

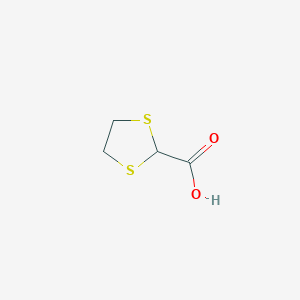

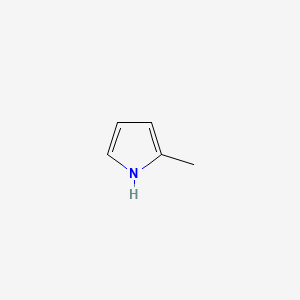

2-Methyl-1H-pyrrole (2MP) is an organic heterocyclic compound that is found in a variety of natural and synthetic products. It is a five-membered ring with a single nitrogen atom, and is an important building block for many organic compounds. 2MP is used in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and polymers. 2MP is also used as a starting material in the synthesis of other heterocyclic compounds.

Aplicaciones Científicas De Investigación

Química Medicinal

El 2-Metil-1H-pirrol sirve como un bloque de construcción clave en la química medicinal, particularmente en la síntesis de compuestos heteroaromáticos. Se encuentra en varios compuestos terapéuticamente activos, incluidos antibióticos, fármacos antiinflamatorios y agentes antineoplásicos. Sus derivados se sabe que inhiben la transcriptasa inversa en el VIH-1 y las proteínas cinasas de las ADN polimerasas celulares .

Ciencia de los Polímeros

En la ciencia de los polímeros, el this compound se utiliza como catalizador para el proceso de polimerización. Ayuda a crear polímeros uniformes y es funcional en varios procesos metalúrgicos, incluida la química de la luminiscencia y el análisis espectroquímico .

Ciencia de los Materiales

Los derivados del this compound son significativos en la ciencia de los materiales. Están involucrados en el desarrollo de nuevos materiales con posibles aplicaciones en electrónica y nanotecnología .

Catálisis

Los compuestos de this compound se utilizan en la catálisis, particularmente en catalizadores complejos de metales de transición que facilitan la polimerización uniforme. Esta aplicación es crucial para los procesos industriales que requieren estructuras de polímeros precisas y consistentes .

Aplicaciones Antifúngicas

Se ha informado que derivados específicos de this compound, como los sintetizados a partir de 1-metil-1H-pirrol, son agentes antifúngicos activos. Estos compuestos se someten a un proceso de síntesis de múltiples pasos para lograr las propiedades antifúngicas deseadas .

Inhibición de la Corrosión

Los pirroles, incluido el this compound, actúan como inhibidores de la corrosión, que son esenciales para proteger los metales de la corrosión, especialmente en entornos hostiles o cuando se exponen a productos químicos corrosivos .

Aplicaciones de Solvente

Este compuesto también se utiliza como solvente para resinas y terpenos, lo que resalta su versatilidad en diferentes procesos y aplicaciones químicas .

Química de la Luminiscencia

En la química de la luminiscencia, los derivados del this compound desempeñan un papel en la creación de compuestos que exhiben luminiscencia. Esta propiedad es valiosa para aplicaciones como la bioimagen y la creación de materiales luminiscentes .

Mecanismo De Acción

Target of Action

2-Methyl-1H-pyrrole is a derivative of pyrrole, a nitrogen-containing heterocyclic compound . Pyrrole and its analogs are part of many biomolecules such as chlorophyll, hemoglobin, myoglobin, and cytochrome . These metal complexes play a vital role in photosynthesis, oxygen transport, storage, and redox cycling reactions . .

Mode of Action

Pyrrole and its analogs have diverse therapeutic applications like fungicides, antibiotics, anti-inflammatory drugs, cholesterol-reducing drugs, anti-tubercular, and antitumor agents . They are also known to inhibit reverse transcriptase in the case of human immune deficiency virus type 1 (HIV-1) and cellular DNA polymerases protein kinases .

Biochemical Pathways

Pyrrole and its analogs are known to be involved in various biological and medicinal activities .

Pharmacokinetics

Its molecular weight is 811158 , which might influence its absorption and distribution in the body.

Result of Action

Pyrrole and its analogs have diverse therapeutic applications and are known to exhibit potential biological activity .

Action Environment

The action of 2-Methyl-1H-pyrrole can be influenced by various environmental factors. For instance, it should be used in a well-ventilated area and avoid contact with moisture . It’s also recommended to avoid physical damage to containers .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Pyrrole derivatives are known to be biologically active and can interact with various enzymes and proteins

Cellular Effects

Pyrrole derivatives have been reported to exhibit diverse biological activities, including anticancer, antibacterial, antifungal, and antiprotozoal effects

Molecular Mechanism

Pyrrole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

A study on pyrrole derivatives reported analgesic action against chemical stimuli in experimental conditions

Propiedades

IUPAC Name |

2-methyl-1H-pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N/c1-5-3-2-4-6-5/h2-4,6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVCXVUHHCUYLGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70212976 | |

| Record name | 2-Methylpyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70212976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

81.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2-Methylpyrrole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033114 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

636-41-9 | |

| Record name | 2-Methylpyrrole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=636-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylpyrrole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-METHYLPYRROLE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81346 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methylpyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70212976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-1H-pyrrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.233 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLPYRROLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/486RY4814O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Methylpyrrole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033114 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-35.6 °C | |

| Record name | 2-Methylpyrrole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033114 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: 2-Methyl-1H-pyrrole, also known as 2-methylpyrrole, has the molecular formula C5H7N and a molecular weight of 81.115 g/mol.

ANone: Various spectroscopic techniques are employed for structural elucidation. These include:

- Infrared Spectroscopy (IR): Provides information about functional groups present in the molecule. []

- Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C NMR): Reveals the arrangement of hydrogen and carbon atoms, respectively. [, ]

- Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern. []

ANone: Research highlights the potential of 2-methyl-1H-pyrrole derivatives in the following areas:

- Antioxidant Agents: Studies demonstrate that specific hydrazide-hydrazone derivatives of 2-methyl-1H-pyrrole exhibit promising radical scavenging activities, potentially paving the way for novel antioxidant therapies. [, ]

- Antiproliferative Agents: Certain N-pyrrolyl hydrazide-hydrazones have shown potential as antiproliferative agents, particularly against specific leukemia cell lines. []

- Neuroprotective Agents: Some derivatives display neuroprotective properties, potentially offering therapeutic benefits for neurodegenerative diseases like Parkinson's disease. []

A: Yes, 2-methyl-1H-pyrrole serves as a building block in organic synthesis. It is utilized in multi-component reactions to create diverse heterocyclic compounds like pyrrolo[3,4-c]quinolines, which have potential biological activities. []

ANone: Studies suggest that introducing specific substituents to the 2-methyl-1H-pyrrole core significantly influences biological activity:

- Hydrazide-Hydrazones: Incorporating hydrazide-hydrazone moieties with electron-donating groups, such as hydroxyl and methoxy groups, enhances radical scavenging and antioxidant potential. [, ]

- N-Pyrrolyl Hydrazide-Hydrazones: These derivatives exhibit varied antiproliferative activity, with specific substitutions influencing their effectiveness against different tumor cell lines. []

ANone: Yes, computational chemistry plays a crucial role in understanding and predicting the properties of 2-methyl-1H-pyrrole derivatives:

- Density Functional Theory (DFT) Studies: DFT calculations provide insights into the electronic structure, stability, and reactivity of these compounds. []

- Molecular Docking Simulations: These simulations help visualize and analyze the binding interactions of 2-methyl-1H-pyrrole derivatives with target proteins, aiding in the rational design of more potent and selective molecules. [, ]

ANone: Research suggests that 2-methyl-1H-pyrrole derivatives undergo biotransformation, with the liver potentially playing a significant role:

- CYP450 Enzyme Involvement: In silico studies predict the involvement of specific CYP450 isoforms in the metabolism of these compounds. []

- Metabolite Identification: Chromatographic techniques, including liquid chromatography coupled with mass spectrometry (LC-MS), are employed to identify and characterize metabolites. Studies indicate the potential formation of glucuronide and glycine conjugates. []

ANone: Evaluating the safety profile of any new chemical entity is crucial.

- In vitro Toxicity Screening: Studies on some derivatives have included cytotoxicity assessments on various cell lines, including hepatocytes, to evaluate potential toxicity. [, ]

- Structure-Toxicity Relationships: Understanding how different structural modifications impact toxicity is vital for designing safer analogs. []

ANone: A range of analytical techniques is employed for characterization, quantification, and monitoring:

- High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC (RP-HPLC), is widely used for separation and analysis of 2-methyl-1H-pyrrole derivatives. [, ]

- UV Detection: UV detectors coupled with HPLC allow for the detection and quantification of these compounds based on their UV absorbance properties. [, ]

- Mass Spectrometry (MS): MS techniques, often coupled with HPLC (LC-MS), are essential for identifying and characterizing metabolites formed during biotransformation. []

A: While the provided research primarily focuses on the synthesis and biological evaluation of 2-methyl-1H-pyrrole derivatives, one study investigated the pyrolysis of duckweed, a potential source of biofuel, over a solid base catalyst. The results indicated that 2-methyl-1H-pyrrole is one of the compounds formed during this process. [] Further research is needed to fully assess the environmental impact and potential risks associated with 2-methyl-1H-pyrrole and its derivatives.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.